molecular formula C22H41NO3 B095719 Oleoyl methyl beta-alanine CAS No. 18289-85-5

Oleoyl methyl beta-alanine

Cat. No. B095719
CAS RN: 18289-85-5
M. Wt: 367.6 g/mol
InChI Key: ZRNBEAAEJJLWTJ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl methyl beta-alanine is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a derivative of beta-alanine, an amino acid that is naturally found in the body. This compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of oleoyl methyl beta-alanine is not fully understood. However, it is believed to work by increasing the levels of carnosine in the body. Carnosine is an amino acid that is naturally found in the body and has been shown to have various physiological effects such as improving exercise performance, reducing muscle fatigue, and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of carnosine in the body, which can improve exercise performance and reduce muscle fatigue. It has also been shown to protect against oxidative stress, which can have various health benefits.

Advantages and Limitations for Lab Experiments

One advantage of using oleoyl methyl beta-alanine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to study its effects.

Future Directions

There are various future directions for the study of oleoyl methyl beta-alanine. One direction is to further investigate its potential use as a drug delivery system. Another direction is to study its effects on various health conditions such as diabetes and cancer. Additionally, more research is needed to fully understand its mechanism of action and how it can be used to improve exercise performance and reduce muscle fatigue.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields such as medicine, sports nutrition, and food science. It is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. While there are still limitations in our understanding of its mechanism of action, there are various future directions for its study. Overall, this compound is a compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

Oleoyl methyl beta-alanine is synthesized through a specific method that involves the reaction of beta-alanine with oleic acid. The reaction takes place in the presence of a catalyst and results in the formation of this compound. The compound can be purified through various methods such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

Oleoyl methyl beta-alanine has been studied extensively for its potential applications in various fields such as medicine, sports nutrition, and food science. In medicine, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In sports nutrition, it has been studied for its potential use as a performance-enhancing supplement. In food science, it has been studied for its potential use as a preservative.

properties

CAS RN

18289-85-5

Molecular Formula

C22H41NO3

Molecular Weight

367.6 g/mol

IUPAC Name

3-[methyl-[(Z)-octadec-9-enoyl]amino]propanoic acid

InChI

InChI=1S/C22H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h10-11H,3-9,12-20H2,1-2H3,(H,25,26)/b11-10-

InChI Key

ZRNBEAAEJJLWTJ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCC(=O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O

Other CAS RN

18289-85-5

Origin of Product

United States

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